REACTION_CXSMILES
|
C([C@@]1(O)[C@@H](CO)O[C@@](C(=O)C)([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=[O:16])[C:14]=3[N:13]=[CH:12]2)[C@]1(C(=O)C)O)(=O)C.[CH2:30](Br)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C(Cl)C1C=CC=CC=1.Cl>C(#N)C>[CH2:30]([N:13]1[C:14]2[C:15](=[O:16])[NH:17][C:18]([NH2:19])=[N:20][C:21]=2[N:11]=[CH:12]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1
|
Name
|
Triacetylguanosine
|
Quantity
|
0.756 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[C@@]1([C@]([C@@](O[C@@H]1CO)(N1C=NC=2C(=O)NC(N)=NC12)C(C)=O)(O)C(C)=O)O
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1.58 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 50° C. for 24 hours and at 60° for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After 40 minutes of the reaction
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the solid was precipitated
|
Type
|
ADDITION
|
Details
|
Fifteen milliliters of methanol were added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals were washed twice with 5 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure for 4 hours
|
Duration
|
4 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.468 g | |
YIELD: PERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |